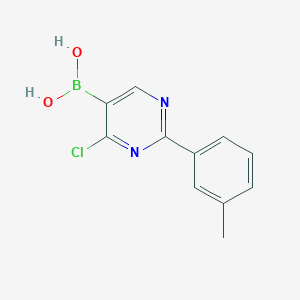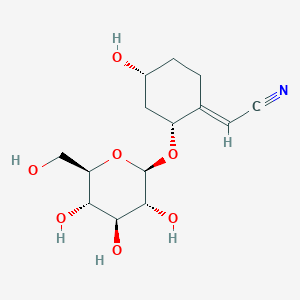
Menisdaurin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menisdaurin D is a cyano glucoside compound first isolated in 1978 from the plant Menispermum dauricum, belonging to the Menispermaceae family . It has also been found in several other plant sources. The compound is characterized by its unique stereochemistry, specifically the (Z,4S,6R)-enantiomer of (4,6-dihydroxy-2-cyclohexen-1-ylidene)acetonitrile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menisdaurin D can be synthesized through enzymatic hydrolysis of its parent compound, menisdaurin The enzymatic hydrolysis is typically carried out using emulsin, although this method does not always yield the aglycone .
Industrial Production Methods
the compound is generally isolated from natural sources such as Menispermum dauricum and other related plants .
Analyse Des Réactions Chimiques
Types of Reactions
Menisdaurin D undergoes several types of chemical reactions, including:
Oxidation: The free alcohol group in this compound can be oxidized to examine its properties.
Hydrolysis: Acid hydrolysis of this compound yields menisdaurilide, an α,β-unsaturated γ-lactone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents can be used to oxidize the free alcohol group in this compound.
Hydrolysis: Acidic conditions are used for the hydrolysis of this compound to produce menisdaurilide.
Major Products
Menisdaurilide: Formed through acid hydrolysis of this compound.
Menisdaurigenin: Obtained through enzymatic hydrolysis of this compound.
Applications De Recherche Scientifique
Menisdaurin D has several scientific research applications, including:
Chemistry: Used as a reference compound for studying cyano glucosides and their derivatives.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its antiviral activities.
Industry: Utilized in the standardization of herbal formulations and bulk drugs.
Mécanisme D'action
The exact mechanism of action of menisdaurin D is not fully understood. it is known to interact with specific molecular targets and pathways. The compound’s effects are likely mediated through its interaction with enzymes and other proteins involved in its hydrolysis and subsequent reactions .
Comparaison Avec Des Composés Similaires
Menisdaurin D is similar to other cyano glucosides, such as:
Coclauril: Has a similar planar structure but different stereochemistry (E,4R,6S).
Menisdaurilide: An α,β-unsaturated γ-lactone obtained from the hydrolysis of this compound.
Menisdaurins B-E: Cyclohexylideneacetonitrile derivatives isolated from Bruguiera gymnorrhiza.
This compound is unique due to its specific stereochemistry and its ability to form distinct products through hydrolysis and oxidation reactions .
Propriétés
Formule moléculaire |
C14H21NO7 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(2E)-2-[(2R,4R)-4-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |
InChI |
InChI=1S/C14H21NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h3,8-14,16-20H,1-2,5-6H2/b7-3+/t8-,9-,10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
XUADVCPTUKSFOK-GEHWVIPASA-N |
SMILES isomérique |
C1C/C(=C\C#N)/[C@@H](C[C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1CC(=CC#N)C(CC1O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


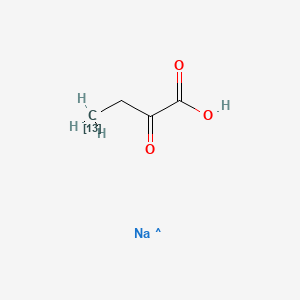
![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)

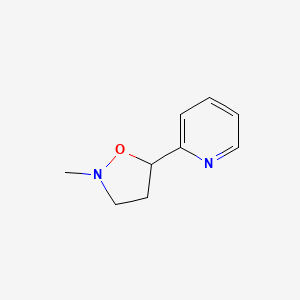
![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
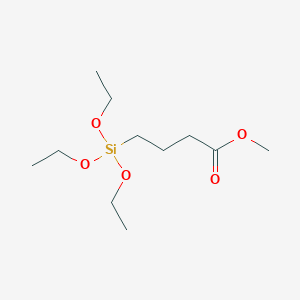

![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
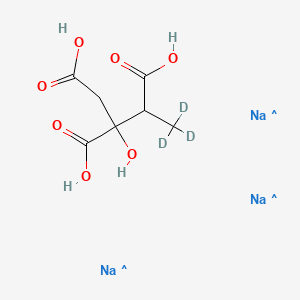
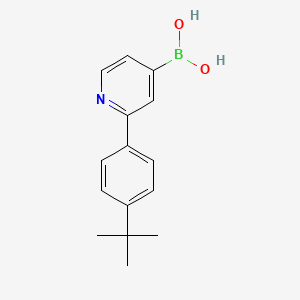
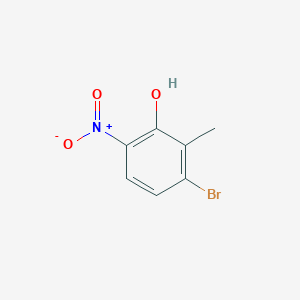
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
